(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one is a key intermediate in the synthesis of Nilotinib []. Nilotinib is a tyrosine kinase inhibitor with high selectivity, primarily used in the treatment of chronic myeloid leukemia [].
Chemical Reactions Analysis
(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one undergoes cyclization with guanidine nitrate to form the corresponding 4-substituted-2-aminopyrimidine derivative []. This reaction is a crucial step in the synthesis of Nilotinib [].
Applications
The primary application of (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one in scientific research is as a crucial intermediate in the multi-step synthesis of Nilotinib []. This application highlights its importance in medicinal chemistry and drug development.
Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serves as a crucial building block in synthesizing various bioactive compounds, notably osimertinib []. Its significance in medicinal chemistry stems from its presence as a key intermediate in several potent anticancer agents.
Relevance: This compound shares a direct structural connection with (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one. Both possess the characteristic (E)-3-(dimethylamino)prop-2-en-1-one moiety. This structural similarity highlights their potential as intermediates for developing novel EGFR-TKIs, particularly those targeting EGFR T790M mutations prevalent in drug-resistant cancers. The indole ring in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is replaced by a substituted imidazole ring in the target compound, suggesting that modifications in this region might be explored for optimizing drug activity and selectivity.
Compound Description: This compound is a third-generation EGFR-TKI demonstrating promising anticancer activity [, , ]. Its effectiveness is particularly noteworthy against tumors harboring the T790M and L858R mutations, both frequently implicated in acquired resistance to first-generation EGFR-TKIs [].
Relevance: While not structurally identical to (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one, this compound exhibits significant structural similarities that warrant its inclusion. Both compounds share a core pyrimidine ring system, frequently encountered in potent EGFR-TKIs []. This shared scaffold underscores the potential of pyrimidine derivatives, including (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one, as viable candidates for developing new anticancer therapies. Notably, the presence of the (dimethylamino)ethyl group in both compounds further strengthens their relatedness and hints at a possible shared pharmacophore contributing to their biological activity.
Compound Description: This compound is a vital intermediate in the multi-step synthesis of Nilotinib, a potent and selective tyrosine kinase inhibitor []. Its role in Nilotinib synthesis highlights its utility in constructing complex molecules with therapeutic potential.
Relevance: Structurally, (E)-3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one is closely related to (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one, sharing the (E)-3-dimethylamino-prop-2-en-1-one moiety. This shared structural motif, often found in biologically active compounds, underscores their potential as pharmacophores. The pyridine ring in this compound and the substituted imidazole ring in (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one suggest that variations in the heterocyclic component could be explored to fine-tune the desired biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.